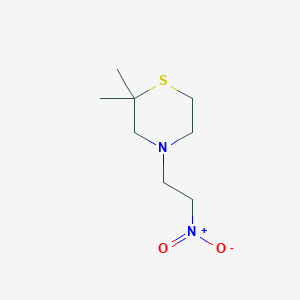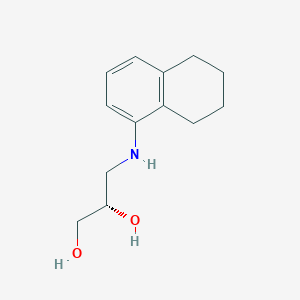![molecular formula C17H12O5 B2627938 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one CAS No. 825662-09-7](/img/structure/B2627938.png)
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a benzodioxole and a benzofuran moiety. Benzodioxole, also known as 1,3-benzodioxole, is a type of organic compound that is often used as a building block in organic synthesis . Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of both benzodioxole and benzofuran moieties. The exact structure would depend on the position and orientation of these rings relative to each other .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, benzodioxoles are typically colorless liquids or low-melting solids, while benzofurans are aromatic and have a smell similar to that of camphor .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Chalcones, including the compound , exhibit promising anticancer activity. These polyphenolic compounds have been investigated for their potential to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression . Researchers have explored their use as chemopreventive agents and as part of combination therapies.
Anti-Infective Applications
Chalcones possess antimicrobial properties and have been studied for their effectiveness against various pathogens, including bacteria, fungi, and viruses. Their ability to disrupt microbial membranes and inhibit enzymes makes them valuable candidates for developing novel antimicrobial agents .
Anti-Diabetic Effects
Some chalcones exhibit anti-diabetic properties by enhancing insulin sensitivity, reducing blood glucose levels, and protecting pancreatic beta cells. These compounds may contribute to managing diabetes and related complications .
Antioxidant Activity
Chalcones act as antioxidants, scavenging free radicals and protecting cells from oxidative stress. Their role in preventing oxidative damage has implications for various health conditions, including neurodegenerative diseases and cardiovascular disorders .
Anti-Inflammatory Potential
Quinoline derivatives, which share structural similarities with the compound, have demonstrated anti-inflammatory effects. These properties may be relevant for conditions involving chronic inflammation, such as autoimmune diseases and inflammatory disorders .
HDAC Inhibition
The intermediate compound N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide (synthesized from the compound ) has been used for constructing trithiocarbonates as HDAC (Histone deacetylase) inhibitors. HDAC inhibitors play a role in epigenetic regulation and have potential applications in cancer therapy .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c18-13(10-5-6-14-16(7-10)21-9-20-14)8-15-11-3-1-2-4-12(11)17(19)22-15/h1-7,15H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHULEJBQQJQFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CC3C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

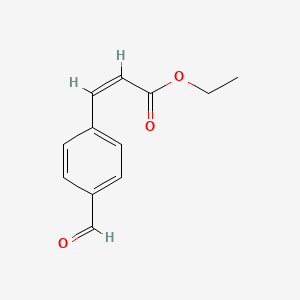

![prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]carbamate](/img/structure/B2627857.png)
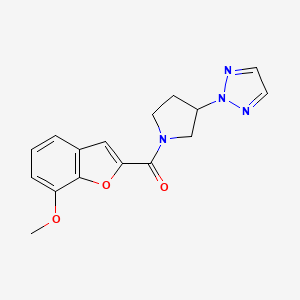
![Methyl (4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)carbamate](/img/structure/B2627860.png)

![3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea](/img/structure/B2627868.png)
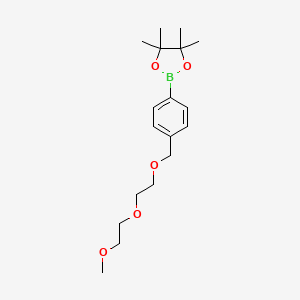
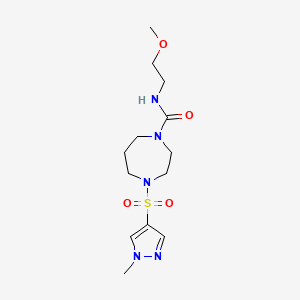
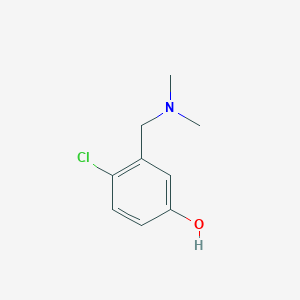
![Ethyl 4-oxo-5-(3-phenylpropanamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2627875.png)
![4-(2-Benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide](/img/structure/B2627876.png)
